2,4-Dibromobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

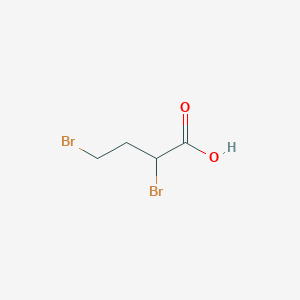

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBPRWUYMOUQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513522 | |

| Record name | 2,4-Dibromobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63164-16-9 | |

| Record name | 2,4-Dibromobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dibromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2,4-dibromobutanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document collates available data on its physicochemical characteristics, reactivity, and synthetic methodologies.

Chemical and Physical Properties

This compound, with the CAS number 63164-16-9, is a butanoic acid derivative featuring bromine atoms at the second and fourth positions.[3][4][5][6] Its structure lends it to a variety of chemical transformations, making it a versatile building block in synthetic chemistry.

A summary of its key physical and chemical properties is presented in Table 1. It is important to note that while some experimental data is available, many of the listed properties are predicted based on computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2,4-Dibromobutyric acid | [3][5][6] |

| CAS Number | 63164-16-9 | [3][4][5][6] |

| Molecular Formula | C₄H₆Br₂O₂ | [3][4][6] |

| Molecular Weight | 245.90 g/mol | [3][4] |

| Appearance | Pale yellow to light yellow oil | [5] |

| Boiling Point | 294.1 °C at 760 mmHg (lit.) | [1] |

| Density | 2.121 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 2.66 ± 0.10 (Predicted) | [5] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [5] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets due to the presence of a chiral center at the C2 position and spin-spin coupling between the protons on the aliphatic chain. The chemical shifts would be influenced by the electronegative bromine atoms and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum is predicted to display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the carbons bonded to bromine (C2 and C4) would be significantly downfield.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C-Br stretch: Absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹.

2.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ and characteristic isotopic peaks for the two bromine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a rough ratio of 1:2:1). Fragmentation would likely involve the loss of bromine, the carboxyl group, and cleavage of the carbon chain.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the carboxylic acid functional group and the two carbon-bromine bonds.

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction.

-

Nucleophilic Substitution: The bromine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution reactions. The reactivity at each position may differ due to electronic and steric effects.

-

Cyclization: Intramolecular reactions are possible, for instance, the formation of a lactone via nucleophilic attack of the carboxylate on one of the brominated carbons.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general synthetic approach involves the bromination of γ-butyrolactone. The following is a plausible experimental workflow based on related procedures.

4.1. Synthesis of this compound from γ-Butyrolactone

This synthesis can be conceptualized as a two-step process: the ring-opening of γ-butyrolactone to form a 4-bromobutyrate intermediate, followed by α-bromination. A more direct approach, however, involves the simultaneous bromination and ring-opening.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving hydrogen bromide gas.

-

Reactant Charging: γ-Butyrolactone and a catalytic amount of red phosphorus or phosphorus tribromide are charged into the flask.

-

Bromination: Bromine is added dropwise to the stirred mixture at a controlled temperature, typically starting at a lower temperature and then gradually increasing.

-

Reaction: The reaction mixture is heated to promote both the α-bromination and the ring-opening of the lactone. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled, and excess bromine is quenched, for example, with a solution of sodium thiosulfate. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by vacuum distillation to yield this compound.

4.2. Purification

Further purification, if necessary, can be achieved through column chromatography on silica (B1680970) gel, using a suitable solvent system such as a mixture of hexane (B92381) and ethyl acetate.

Biological Activity and Signaling Pathways

Based on the available scientific literature, there is currently no documented evidence to suggest the direct involvement of this compound in any specific biological signaling pathways. Its primary relevance to the life sciences and drug development appears to be as a synthetic intermediate for the creation of more complex, biologically active molecules.[1][2]

Safety and Handling

This compound is predicted to be a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: Predicted to be harmful if swallowed and to cause skin and serious eye irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

It is recommended to handle this chemical in a well-ventilated fume hood and to consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

This compound is a halogenated carboxylic acid with potential as a versatile building block in organic synthesis. While its physicochemical properties are not extensively documented through experimental data, its reactivity can be inferred from its structure. The synthesis from γ-butyrolactone provides a viable route for its preparation. Currently, there is no known direct biological activity or involvement in signaling pathways, highlighting its role primarily as a synthetic intermediate for the development of new chemical entities in the fields of pharmaceuticals and agrochemicals. Further research is warranted to fully characterize this compound and explore its potential applications.

References

- 1. This compound [myskinrecipes.com]

- 2. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. This compound | C4H6Br2O2 | CID 12940601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-DIBROMOBUTYRIC ACID | 63164-16-9 [chemicalbook.com]

- 6. This compound | 63164-16-9 | Buy Now [molport.com]

In-Depth Technical Guide: 2,4-Dibromobutanoic Acid (CAS Number 63164-16-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromobutanoic acid, with the CAS number 63164-16-9, is a halogenated carboxylic acid.[1] Its structure, featuring bromine atoms at both the alpha and gamma positions, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed potential synthesis protocol, and methodologies for evaluating its potential biological activities, specifically as a lipase (B570770) inhibitor and an anti-inflammatory agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 63164-16-9 | [1] |

| Molecular Formula | C₄H₆Br₂O₂ | [2][3] |

| Molecular Weight | 245.90 g/mol | [2][3] |

| Appearance | Pale Yellow to Light Yellow Oil | [3] |

| Boiling Point | 294.1 ± 25.0 °C (Predicted) | [1][3] |

| Density | 2.121 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | 2.66 ± 0.10 (Predicted) | [1][3] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol (B129727) | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a plausible and documented route involves the bromination of γ-butyrolactone followed by hydrolysis. The synthesis of the methyl ester derivative, methyl 2,4-dibromobutyrate, has been described and can be adapted.[4]

Experimental Protocol: Synthesis of Methyl 2,4-Dibromobutyrate with subsequent hydrolysis

This protocol is adapted from the synthesis of methyl 2,4-dibromobutyrate.[4]

Step 1: Synthesis of Methyl 2,4-Dibromobutyrate

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve red phosphorus (0.16 mol) in γ-butyrolactone (6.96 mol).

-

Bromination: Heat the mixture to 100°C with stirring. Slowly add liquid bromine (7.00 mol) to the reaction mixture. The reaction progress should be monitored by Gas Chromatography (GC).

-

Esterification: After the reaction is complete, cool the mixture to 10°C using an ice bath. Add methanol (1200 mL) and concentrated sulfuric acid (4 mL).

-

Work-up: Stir the mixture at room temperature overnight. Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with dichloromethane. Dry the organic phase with anhydrous sodium sulfate. Filter and distill the solvent to obtain methyl 2,4-dibromobutyrate as a pale yellow liquid.[4]

Step 2: Hydrolysis to this compound

-

Hydrolysis: The resulting methyl 2,4-dibromobutyrate can be hydrolyzed to the carboxylic acid by heating with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH or KOH) followed by acidification.

-

Purification: The final product, this compound, can be purified by extraction and distillation or crystallization.

Potential Biological Activity and Experimental Protocols

Halogenated organic compounds often exhibit interesting biological activities. While there is a lack of specific studies on this compound, its structural features suggest potential as a lipase inhibitor and an anti-inflammatory agent. The following are detailed, standard protocols to evaluate these potential activities.

Lipase Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of pancreatic lipase, a key enzyme in fat digestion.[5][6][7][8][9]

Materials:

-

Porcine pancreatic lipase (PPL)

-

p-Nitrophenyl palmitate (pNPP) as the substrate

-

Tris-HCl buffer (pH 8.0)

-

This compound (test compound)

-

Orlistat (positive control)[9]

-

96-well microplate reader

Protocol:

-

Prepare Solutions: Prepare a stock solution of PPL in Tris-HCl buffer. Prepare a stock solution of pNPP in a suitable organic solvent (e.g., isopropanol). Prepare various concentrations of the test compound and Orlistat.

-

Assay Procedure: In a 96-well plate, add the Tris-HCl buffer, the PPL solution, and the test compound solution (or control).

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add the pNPP solution to each well to start the reaction.

-

Measure Absorbance: Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time. The rate of p-nitrophenol release is proportional to lipase activity.

-

Calculate Inhibition: The percentage of lipase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the test compound.

Anti-Inflammatory Activity Assay (TNF-α and IL-1β Quantification)

This assay measures the potential of a compound to reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), from stimulated immune cells.[10]

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Dexamethasone (B1670325) (positive control)

-

Cell culture medium and reagents

-

ELISA kits for TNF-α and IL-1β

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach the desired confluence.

-

Cell Treatment: Seed the cells in a 24-well plate. Treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

-

Incubation: Incubate the cells for 24 hours.

-

Collect Supernatant: Collect the cell culture supernatant from each well.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Safety and Handling

This compound is predicted to be an irritant to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential for further development in various fields, including pharmaceuticals. This guide provides a foundational understanding of its properties, a viable synthetic route, and standardized protocols for evaluating its potential biological efficacy as a lipase inhibitor and an anti-inflammatory agent. Further research is warranted to fully characterize this compound and explore its applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C4H6Br2O2 | CID 12940601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-DIBROMOBUTYRIC ACID | 63164-16-9 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipase inhibitory activity assay for fermented milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipase inhibitory activity assay for fermented milk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of tumor necrosis factor-alpha and interleukin-1-beta production by beta-adrenoceptor agonists from lipopolysaccharide-stimulated human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,4-Dibromobutanoic Acid from γ-Butyrolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4-dibromobutanoic acid from γ-butyrolactone, a key process for obtaining a versatile intermediate in organic synthesis. The document outlines the prevalent synthetic route, offers detailed experimental protocols, and presents quantitative data in a structured format.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical and fine chemical products. Its bifunctional nature, possessing both a carboxylic acid and two bromine atoms at the 2- and 4-positions, allows for a wide range of subsequent chemical modifications. The synthesis from the readily available and inexpensive starting material, γ-butyrolactone, makes it an attractive target for chemical research and development. This guide focuses on the direct ring-opening bromination of γ-butyrolactone to yield the desired product.

Reaction Pathway and Mechanism

The synthesis of this compound from γ-butyrolactone is typically achieved through a Hell-Volhard-Zelinsky-type reaction. This process involves the ring-opening of the lactone and subsequent bromination at the α- and γ-positions. The reaction is generally carried out using bromine (Br₂) in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃).

The proposed reaction mechanism initiates with the reaction of the phosphorus catalyst with bromine to form phosphorus tribromide in situ. PBr₃ then reacts with the γ-butyrolactone, likely at the carbonyl group, to facilitate ring opening and the formation of an acyl bromide intermediate. This intermediate then undergoes tautomerization to an enol form, which is subsequently brominated at the α-position. The γ-position is brominated through the cleavage of the C-O bond of the lactone ring. The reaction is completed by hydrolysis during the workup to yield this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from γ-butyrolactone is provided below, based on established literature procedures[1].

Materials:

-

γ-Butyrolactone (1b)

-

Bromine (Br₂)

-

Phosphorus tribromide (PBr₃)

-

1,3,5-Trioxane (B122180) (internal standard for NMR)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Equipment:

-

50 mL three-neck flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Nitrogen gas line

-

NMR spectrometer

Procedure:

-

To a 50 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add γ-butyrolactone (31 mmol) and phosphorus tribromide (10 mol %).

-

The reaction mixture is stirred under a nitrogen atmosphere.

-

Heat the mixture to 90 °C.

-

Slowly add bromine (2.0 equivalents) to the reaction mixture dropwise over a period of 30 minutes.

-

After the addition is complete, maintain the reaction mixture at 90 °C for 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

To remove excess bromine and hydrogen bromide, bubble nitrogen gas through the mixture.

-

The crude product is then analyzed by ¹H NMR spectroscopy using 1,3,5-trioxane as an internal standard to determine the yield.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound (2b) from γ-butyrolactone (1b)[1].

| Parameter | Value |

| Starting Material | γ-Butyrolactone (1b) |

| Amount of Starting Material | 31 mmol |

| Bromine (Br₂) | 2.0 equivalents |

| Phosphorus Tribromide (PBr₃) | 10 mol % |

| Temperature | 90 °C |

| Reaction Time | 24 hours |

| Yield of this compound (2b) | 76% |

Yield was determined by ¹H NMR spectroscopy using 1,3,5-trioxane as an internal standard.

Related Synthesis: Methyl 2,4-Dibromobutyrate

A related procedure involves the synthesis of the methyl ester of this compound. This process also starts with γ-butyrolactone and involves a bromination step followed by esterification[2].

Experimental Workflow:

Caption: Workflow for the synthesis of methyl 2,4-dibromobutyrate.

Quantitative Data for Methyl 2,4-Dibromobutyrate Synthesis[2]:

| Parameter | Value |

| Starting Material | γ-Butyrolactone |

| Amount of Starting Material | 600.0 g (6.96 mol) |

| Red Phosphorus | 4.8 g (0.16 mol) |

| Liquid Bromine | 1124.0 g (7.00 mol) |

| Methanol | 1200 mL |

| Concentrated Sulfuric Acid | 4 mL |

| Yield of Methyl 2,4-Dibromobutyrate | 76.9% |

| Purity | 99.4% |

Conclusion

The synthesis of this compound from γ-butyrolactone via a Hell-Volhard-Zelinsky-type reaction is an effective method for producing this versatile intermediate. The procedure is straightforward and provides good yields. For applications requiring the corresponding ester, a one-pot bromination and esterification protocol is also available. These synthetic routes offer valuable tools for researchers and professionals in the fields of organic chemistry and drug development.

References

An In-depth Technical Guide to 2,4-Dibromobutanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dibromobutanoic acid, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, with a focus on its role as a key intermediate.

Chemical and Physical Properties

This compound, with the CAS number 63164-16-9, is a halogenated carboxylic acid.[1] Its structure features two bromine atoms at the alpha and gamma positions, which imparts significant reactivity and makes it a versatile reagent for introducing a four-carbon chain with multiple functionalities.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Br₂O₂ | [2][3] |

| Molecular Weight | 245.90 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 63164-16-9 | [1][3] |

| Canonical SMILES | C(CBr)C(C(=O)O)Br | [1] |

| Density (Predicted) | 2.121 ± 0.06 g/cm³ | [4] |

| Boiling Point (Predicted) | 294.1 ± 25.0 °C at 760 mmHg | [4] |

| pKa (Predicted) | 2.66 ± 0.10 | [4] |

| Appearance | Pale Yellow to Light Yellow Oil | [4] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [4] |

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the bromination of γ-butyrolactone. This process involves a ring-opening reaction followed by α-bromination. The workflow for this synthesis is depicted in the diagram below.

Caption: Synthesis of this compound from γ-Butyrolactone.

Experimental Protocol: Synthesis from γ-Butyrolactone

This protocol is based on established methods for the ring-opening of lactones and subsequent α-bromination of carboxylic acids.

Materials:

-

γ-Butyrolactone

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Bromine (Br₂)

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

Step 1: Synthesis of 4-Bromobutanoic Acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone.

-

Carefully add 48% hydrobromic acid and concentrated sulfuric acid to the flask.

-

Heat the mixture to reflux and maintain for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield crude 4-bromobutanoic acid.

Step 2: Synthesis of this compound (Hell-Volhard-Zelinsky Reaction)

-

In a fume hood, place the crude 4-bromobutanoic acid in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet to a trap.

-

Add a catalytic amount of phosphorus tribromide.

-

Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture at 80-90°C until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature.

-

Slowly add water to quench any excess bromine and phosphorus tribromide.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (CDCl₃):

-

δ 10.0-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ 4.2-4.5 ppm (t, 1H): Methine proton at the C2 position (-CHBr-).

-

δ 3.4-3.7 ppm (t, 2H): Methylene protons at the C4 position (-CH₂Br).

-

δ 2.2-2.6 ppm (m, 2H): Methylene protons at the C3 position (-CH₂-).

Predicted ¹³C NMR Spectrum (CDCl₃):

-

δ 170-175 ppm: Carboxylic acid carbon (-COOH).

-

δ 40-45 ppm: Methine carbon at the C2 position (-CHBr-).

-

δ 30-35 ppm: Methylene carbon at the C4 position (-CH₂Br).

-

δ 25-30 ppm: Methylene carbon at the C3 position (-CH₂-).

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5] Its bifunctional nature allows for sequential or selective reactions at the two bromine-substituted carbons and the carboxylic acid group.

A notable application is in the synthesis of lipoic acid derivatives.[6] Lipoic acid and its derivatives are of interest for their antioxidant and anti-inflammatory properties. The synthesis of these derivatives can utilize this compound as a starting material to construct the carbon skeleton with the desired functionalities.

The general synthetic utility of this compound is illustrated in the following logical relationship diagram.

Caption: Logical relationships of this compound in synthesis.

The presence of two bromine atoms at different positions allows for differential reactivity, which can be exploited in multi-step syntheses. For instance, the α-bromo group is generally more reactive towards nucleophilic substitution. This differential reactivity, combined with the carboxylic acid handle, makes this compound a powerful tool for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs).

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and development. This guide has provided essential data on its properties, a detailed protocol for its synthesis, and an overview of its synthetic applications. The versatile reactivity of this molecule ensures its continued importance for researchers and scientists in the field.

References

- 1. This compound | C4H6Br2O2 | CID 12940601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. US6548692B1 - Method for preparing 1,2-dibromo-2,4-dicyanobutane - Google Patents [patents.google.com]

- 4. 2,4-DIBROMOBUTYRIC ACID | 63164-16-9 [chemicalbook.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

Technical Guide: 2,4-Dibromobutanoic Acid

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromobutanoic acid, a halogenated carboxylic acid utilized as a key intermediate in advanced organic synthesis. The document details its fundamental physicochemical properties, with a focus on its molecular weight. Furthermore, it outlines its application in synthetic pathways, particularly in the production of biologically significant molecules. This guide serves as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Physicochemical Properties

This compound, also known as 2,4-dibromobutyric acid, is a chemical compound with the molecular formula C₄H₆Br₂O₂.[1] Its structure features a four-carbon butanoic acid backbone with bromine atoms substituted at the alpha (C2) and gamma (C4) positions. This bifunctional nature makes it a versatile building block in chemical synthesis.[2] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 245.90 g/mol | [1] |

| Molecular Formula | C₄H₆Br₂O₂ | [1][3] |

| CAS Number | 63164-16-9 | [1][3] |

| IUPAC Name | This compound | [1] |

| Density (Predicted) | 2.121 ± 0.06 g/cm³ | [4] |

| Boiling Point (Predicted) | 294.1 ± 25.0 °C at 760 mmHg | [4] |

| pKa (Predicted) | 2.66 ± 0.10 | [4] |

| Canonical SMILES | C(CBr)C(C(=O)O)Br | [1] |

| Monoisotopic Mass | 243.87345 Da | [1] |

Synthesis and Applications

This compound is primarily utilized as an intermediate and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] The two bromine atoms at different positions provide reactive sites for various nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.

Role in the Synthesis of Lipoic Acid Derivatives

A notable application of this compound is in the synthesis of derivatives of lipoic acid, a compound known for its antioxidant and anti-inflammatory properties.[5] The synthetic pathway involves the transformation of this compound into compounds like 2,4-bismethylthio-butanoic acid (BMTBA) and subsequently to 2,4-dimercaptobutanoic acid (tetranor-DHLA), which have demonstrated biological activity.[5]

The general workflow for this synthesis is illustrated in the diagram below.

Caption: Synthetic pathway to lipoic acid analogs via this compound.

Experimental Protocol Context: Synthesis of Lipoic Acid Derivatives

Objective: To synthesize 2,4-dimercaptobutanoic acid (tetranor-DHLA) using this compound as a key intermediate.

Step 1: Esterification of this compound

-

Reaction: The carboxylic acid group of this compound is converted to a methyl ester, typically using methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) under reflux conditions. This protects the carboxylic acid and prevents side reactions in the subsequent step.

-

Product: Methyl 2,4-dibromobutanoate.

Step 2: Nucleophilic Substitution (Thiolation)

-

Reaction: The esterified intermediate, methyl 2,4-dibromobutanoate, is reacted with a sulfur-based nucleophile, such as sodium methanethiolate (B1210775) (NaSMe). This results in the displacement of both bromine atoms to form thioether linkages.

-

Product: 2,4-Bismethylthio-butanoic acid (BMTBA), after hydrolysis of the ester.

Step 3: Reduction to Dithiol

-

Reaction: The thioether groups in BMTBA are reduced to thiol groups. This can be achieved using a strong reducing agent, such as sodium in liquid ammonia.

-

Final Product: 2,4-Dimercaptobutanoic acid (tetranor-DHLA).

Note: Each step would require appropriate solvent selection, temperature control, work-up procedures (e.g., extraction, washing), and purification techniques (e.g., chromatography, distillation) to isolate and purify the desired products.

Logical Relationships in Synthesis

The utility of this compound is fundamentally linked to the reactivity of its functional groups. The logical relationship between its structure and its role as a synthetic intermediate is visualized below.

Caption: Functional group reactivity map for this compound.

This diagram illustrates that the synthetic versatility of the molecule stems from three primary reactive sites: the carboxylic acid group and the two bromine substituents, which can undergo different classes of reactions, often independently, to build molecular complexity.

References

An In-depth Technical Guide on the Solubility of 2,4-Dibromobutanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dibromobutanoic acid in various organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on established principles of solubility, qualitative assessments, and a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory work involving this compound, particularly in the fields of organic synthesis, pharmaceutical chemistry, and materials science.

Introduction to this compound and its Solubility

This compound is a halogenated carboxylic acid with the chemical formula C₄H₆Br₂O₂. Its molecular structure, featuring a polar carboxylic acid group and a less polar carbon chain with two bromine atoms, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility profile. The polar carboxylic acid moiety allows for hydrogen bonding and dipole-dipole interactions with polar solvents, while the bromo-butane backbone contributes to van der Waals interactions with nonpolar solvents.

The solubility of this compound is a critical parameter in its application as a building block in organic synthesis and drug development. Knowledge of its solubility is essential for designing reaction conditions, developing purification methods such as crystallization, and formulating products.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound. However, based on its chemical structure and some qualitative data, a general solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | Slight to Sparingly Soluble | The carboxylic acid group can form hydrogen bonds with the solvent's hydroxyl group. However, the presence of the nonpolar dibrominated alkyl chain may limit high solubility. A qualitative report suggests slight solubility in Methanol.[1] |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderately to Freely Soluble | These solvents can engage in dipole-dipole interactions with the carboxylic acid group and can solvate the alkyl chain to some extent. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | The polarity of these solvents is suitable for dissolving both the polar and nonpolar parts of the molecule. A qualitative report indicates sparing solubility in Chloroform.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers can act as hydrogen bond acceptors for the carboxylic acid proton and can solvate the alkyl chain. |

| Nonpolar Solvents | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of the carboxylic acid group makes it difficult to dissolve in nonpolar solvents. |

Note: This table is based on general principles of solubility and limited qualitative data. Experimental verification is necessary for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination

The most reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method .[2][3] This method ensures that the solvent is saturated with the solute at a constant temperature, allowing for an accurate measurement of the solubility.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) or glass-stoppered flasks

-

Thermostatic shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

To each vial, add a known volume or mass of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip should be positioned in the upper portion of the liquid.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method: If the solvent is volatile, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solid (this compound) can be determined.

-

Spectroscopic/Chromatographic Method (Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Develop a suitable analytical method using HPLC or UV-Vis spectroscopy.

-

Analyze the filtered saturated solution to determine the concentration of this compound. The solution may need to be diluted to fall within the linear range of the calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, based on the measured concentration of the saturated solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

References

Stability and Storage of 2,4-Dibromobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2,4-Dibromobutanoic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1][2] Understanding the stability profile of this reagent is critical for ensuring its quality, efficacy, and safety in research and development settings. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling and storage considerations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₆Br₂O₂ | [3][4] |

| Molecular Weight | 245.90 g/mol | [3] |

| CAS Number | 63164-16-9 | [4][5] |

| Appearance | Pale Yellow to Light Yellow Oil | [ChemicalBook] |

| Boiling Point | 294.1 ± 25.0 °C (Predicted) | [ChemicalBook] |

| Density | 2.121 ± 0.06 g/cm³ (Predicted) | [ChemicalBook] |

| pKa | 2.66 ± 0.10 (Predicted) | [ChemicalBook] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [ChemicalBook] |

Note: Some physical properties are predicted values from chemical databases.

Stability and Recommended Storage

Proper storage is crucial to maintain the integrity of this compound. Based on available safety data sheets and supplier recommendations, the following conditions are advised:

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and maintain chemical stability. |

| Atmosphere | Under inert gas (e.g., Nitrogen or Argon) | To prevent oxidation and reaction with atmospheric moisture. |

| Light Exposure | Store in a dark place | To prevent potential photodegradation. |

| Container | Tightly sealed, chemically resistant container | To prevent contamination and reaction with container materials. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and alkaline materials | To avoid vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

Hydrolytic Degradation

Under aqueous conditions, particularly at elevated temperatures or in the presence of acids or bases, this compound can undergo hydrolysis. The bromine atom at the α-position is particularly susceptible to nucleophilic substitution by water or hydroxide (B78521) ions, which could lead to the formation of 2-hydroxy-4-bromobutanoic acid.

Thermal Decomposition

At elevated temperatures, this compound may undergo thermal decomposition. Potential decomposition pathways for aliphatic carboxylic acids include decarboxylation. For halogenated hydrocarbons, dehydrohalogenation is also a common thermal degradation route. Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen bromide, carbon monoxide, and carbon dioxide.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation. Studies on similar compounds like 2,4-dichlorophenoxybutanoic acid have shown that photodegradation can proceed via hydroxylation, substitution of the halogen with a hydroxyl group, and cleavage of the aliphatic chain.[6] Reactive oxygen species (ROS) are often implicated in these processes.[6]

A logical workflow for investigating these potential degradation pathways is outlined in the diagram below.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted.[7][8][9][10] These studies expose the compound to stress conditions to accelerate degradation and identify potential degradation products.

General Protocol for Forced Degradation Studies

The following diagram illustrates a general experimental workflow for conducting forced degradation studies.

Detailed Methodologies

1. Hydrolytic Degradation Study

-

Objective: To assess the stability of this compound in aqueous solutions at different pH values.

-

Protocol:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable co-solvent like acetonitrile if necessary, to ensure solubility in aqueous media.[7]

-

For acidic hydrolysis, dilute the stock solution with 0.1 M to 1 M hydrochloric acid.[7][9]

-

For basic hydrolysis, dilute the stock solution with 0.1 M to 1 M sodium hydroxide.[7][9]

-

For neutral hydrolysis, dilute the stock solution with purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method.

-

2. Oxidative Degradation Study

-

Objective: To evaluate the susceptibility of this compound to oxidation.

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL).

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).[9]

-

Store the solution at room temperature, protected from light.

-

Collect samples at various time intervals.

-

Analyze the samples using a validated analytical method.

-

3. Thermal Degradation Study

-

Objective: To determine the impact of high temperature on the stability of this compound in the solid state and in solution.

-

Protocol:

-

Solid State:

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).

-

At designated times, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.

-

-

Solution State:

-

Prepare a solution of this compound in a suitable solvent.

-

Incubate the solution at an elevated temperature (e.g., 60°C), protected from light.

-

Collect and analyze samples at various time points.

-

-

4. Photostability Study

-

Objective: To assess the degradation of this compound upon exposure to light.

-

Protocol:

-

Prepare solutions of this compound.

-

Expose the solutions to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Simultaneously, keep control samples in the dark at the same temperature.

-

Collect samples at appropriate time intervals and analyze them.

-

Analytical Methodologies

A validated stability-indicating analytical method is essential for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6][11]

Table 3: Recommended Analytical Techniques for Stability Studies

| Technique | Application |

| HPLC-UV | Separation and quantification of this compound and its degradation products. |

| LC-MS/MS | Identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[6][11] |

| NMR Spectroscopy | Definitive structural confirmation of isolated degradation products. |

Conclusion

While specific stability data for this compound is limited, this guide provides a framework for its proper storage, handling, and stability assessment based on its chemical properties and established principles for similar compounds. The recommended storage conditions aim to minimize degradation and preserve the integrity of the compound. The proposed degradation pathways and experimental protocols offer a robust starting point for researchers to conduct in-depth stability studies, ensuring the quality and reliability of this compound in its applications within pharmaceutical and chemical research.

References

- 1. This compound (63164-16-9) at Nordmann - nordmann.global [nordmann.global]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C4H6Br2O2 | CID 12940601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 63164-16-9 | Buy Now [molport.com]

- 5. 2,4-DIBROMOBUTYRIC ACID | 63164-16-9 [chemicalbook.com]

- 6. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. scispace.com [scispace.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. rjptonline.org [rjptonline.org]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide: Safety Data for 2,4-Dibromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for 2,4-Dibromobutanoic acid (CAS No. 63164-16-9). The information is compiled from various chemical and safety databases. This document is intended to be a resource for professionals in research and drug development who may be handling this compound.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C4H6Br2O2.[1] It is characterized by a butanoic acid chain with two bromine substituents.[1] The presence of these bromine atoms enhances its reactivity, making it a potentially useful intermediate in organic synthesis.[1] While it is noted to have potential biological activity of interest in medicinal chemistry, it is crucial to handle this halogenated compound with appropriate safety precautions due to its potential toxicity.[1]

Below is a summary of its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Weight | 245.90 g/mol | [2][3] |

| Molecular Formula | C4H6Br2O2 | [2][4] |

| CAS Number | 63164-16-9 | [2][4] |

| Appearance | Pale Yellow to Light Yellow Oil or Solid | [1][5] |

| Boiling Point | 294.1 °C at 760 mmHg (Predicted) | [2][5] |

| Density | 2.121 g/cm³ (Predicted) | [2][5] |

| pKa | 2.66 ± 0.10 (Predicted) | [2][5] |

| Flash Point | 131.6 °C (Predicted) | [2] |

| Vapor Pressure | 0.000406 mmHg at 25°C (Predicted) | [2] |

| LogP | 2.10 (Predicted) | [2] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) (Predicted) | [5] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4][5] |

Hazard Identification and Safety Information

The GHS classification for this compound indicates that it is a hazardous substance. The primary hazards are oral toxicity and serious eye irritation.[5]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [5] |

| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Risk Statements (obsolete) | 36/37/38: Irritating to eyes, respiratory system and skin. | [5] |

| Safety Statements (obsolete) | 26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. 36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [5] |

Note: While some sources indicate irritation to the respiratory system and skin, the formal GHS classification found primarily focuses on oral toxicity and eye irritation. Users should handle the substance with care, assuming it may be a skin and respiratory irritant until more definitive data is available.

Experimental Protocols and Toxicological Data

A comprehensive search of publicly available literature and safety data sheets did not yield detailed experimental protocols for toxicological studies specifically on this compound. Quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values are not available in the reviewed sources.

One source mentions that 2,4-Dibromo-butyric acid has been shown to inhibit lipase (B570770) activity and reduce the production of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin 1β (IL-1β).[1] However, the specific methodologies for these experiments are not provided.

Given the lack of specific toxicological data, a cautious approach is warranted. The safety precautions should be based on the available GHS data and information for structurally similar compounds. For instance, related compounds like 2,3-Dibromobutyric acid are also classified as harmful if swallowed and causing skin and eye irritation.[6][7]

Visualized Safety and Handling Workflow

To ensure safe handling, a logical workflow should be followed. The diagram below illustrates the key stages from risk assessment to emergency response.

Caption: Safe Handling Workflow for this compound.

GHS Hazard Relationships

The Globally Harmonized System (GHS) provides a logical framework for classifying chemical hazards. The diagram below shows the relationship between the substance and its identified hazards.

Caption: GHS Hazard Relationships for this compound.

References

- 1. CAS 63164-16-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C4H6Br2O2 | CID 12940601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2,4-DIBROMOBUTYRIC ACID | 63164-16-9 [chemicalbook.com]

- 6. 2,3-Dibromobutyric acid | C4H6Br2O2 | CID 95386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

Undergraduate Research Projects Utilizing 2,4-Dibromobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores potential undergraduate research projects centered around the versatile chemical intermediate, 2,4-dibromobutanoic acid. This compound serves as a valuable building block in organic synthesis, offering multiple reactive sites for the construction of diverse molecular architectures, including heterocyclic compounds and functionalized carboxylic acid derivatives. The projects outlined herein are designed to be adaptable for an undergraduate laboratory setting, providing students with hands-on experience in multi-step synthesis, purification techniques, and spectroscopic characterization.

Project 1: Synthesis of this compound from γ-Butyrolactone

This initial project focuses on the synthesis of the core molecule, this compound, from the readily available starting material, γ-butyrolactone. This reaction provides a practical introduction to ring-opening and halogenation reactions.

Experimental Protocol: Synthesis of this compound

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Data Presentation:

Quantitative data for this reaction would need to be determined experimentally. The following table provides a template for recording and presenting the results.

| Parameter | Value |

| Starting Material (γ-Butyrolactone) | |

| Moles of γ-Butyrolactone | |

| Brominating Agent | |

| Moles of Brominating Agent | |

| Reaction Temperature (°C) | |

| Reaction Time (h) | |

| Crude Product Mass (g) | |

| Purified Product Mass (g) | |

| Yield (%) | |

| Melting Point (°C) | |

| Key ¹H NMR Signals (ppm) | |

| Key ¹³C NMR Signals (ppm) |

Project 2: Synthesis of 2,4-Bismethylthio-butanoic Acid

This project explores the nucleophilic substitution reactions of this compound. The two bromine atoms at the α and γ positions are susceptible to displacement by nucleophiles, allowing for the introduction of new functional groups. The reaction with a sulfur nucleophile, such as sodium thiomethoxide, can lead to the formation of 2,4-bismethylthio-butanoic acid, a derivative of lipoic acid.[1]

Experimental Protocol: Synthesis of 2,4-Bismethylthio-butanoic Acid

While a specific undergraduate-level protocol is not available, a general procedure can be adapted from related literature.

-

Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium thiomethoxide (NaSMe) in the same solvent. An excess of the nucleophile is typically required to ensure complete substitution.

-

Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction with water and acidify the solution with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction Workflow:

Caption: Workflow for the synthesis of 2,4-Bismethylthio-butanoic Acid.

Data Presentation:

| Parameter | Value |

| Starting Material (this compound) | |

| Moles of this compound | |

| Sodium Thiomethoxide (NaSMe) | |

| Moles of NaSMe | |

| Reaction Solvent | |

| Reaction Temperature (°C) | |

| Reaction Time (h) | |

| Crude Product Mass (g) | |

| Purified Product Mass (g) | |

| Yield (%) | |

| Key ¹H NMR Signals (ppm) | |

| Key ¹³C NMR Signals (ppm) | |

| Mass Spectrometry (m/z) |

Project 3: Synthesis of 2-Amino-thiazole Derivatives

The α-bromo-acid functionality in this compound makes it a suitable precursor for the synthesis of 2-aminothiazoles via the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thiourea (B124793).

Experimental Protocol: Synthesis of a 2-Amino-4-(2-bromoethyl)thiazole-5-carboxylic Acid Derivative (Hypothetical)

This protocol is a hypothetical adaptation of the general Hantzsch thiazole synthesis.

-

Dissolve this compound and thiourea in a suitable solvent, such as ethanol.

-

Heat the mixture to reflux for a specified period.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system.

Signaling Pathway (Reaction Mechanism):

Caption: Proposed mechanism for Hantzsch thiazole synthesis.

Data Presentation:

| Parameter | Value |

| Starting Material (this compound) | |

| Moles of this compound | |

| Thiourea | |

| Moles of Thiourea | |

| Reaction Solvent | |

| Reaction Temperature (°C) | |

| Reaction Time (h) | |

| Crude Product Mass (g) | |

| Purified Product Mass (g) | |

| Yield (%) | |

| Melting Point (°C) | |

| Key ¹H NMR Signals (ppm) | |

| Key ¹³C NMR Signals (ppm) | |

| IR Spectroscopy (cm⁻¹) |

These proposed projects offer a framework for engaging undergraduate students in meaningful research experiences. They provide opportunities to explore fundamental concepts in organic synthesis, reaction mechanisms, and modern analytical techniques, all while working with a versatile and interesting starting material. The lack of extensive literature on specific undergraduate experiments with this compound also presents a unique opportunity for students to contribute novel findings to the chemical education community.

References

An In-depth Technical Guide on the Discovery and History of 2,4-Dibromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromobutanoic acid, a halogenated derivative of butyric acid, has carved a niche for itself as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound. It details experimental protocols for its preparation, summarizes its physicochemical properties, and illustrates its role in significant synthetic pathways. This document is intended to be a thorough resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 63164-16-9) is a carboxylic acid characterized by the presence of two bromine atoms at the α and γ positions of the butanoic acid backbone. This structural feature imparts unique reactivity to the molecule, making it a versatile building block in the synthesis of more complex organic structures. Its primary utility lies in its role as an intermediate in the production of various active pharmaceutical ingredients (APIs) and crop protection agents.[1] The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions and can be utilized to introduce further functionalization into a molecule.

Discovery and History

While the specific first synthesis of this compound is not prominently documented in readily available historical records, the exploration of brominated carboxylic acids dates back to the mid-19th century. In 1861, the Russian chemist Alexander Borodin published his work on the bromination of valeric and butyric acids.[2][3] This early work laid the foundation for the systematic study of halogenated fatty acids.

The development of the Hell-Volhard-Zelinsky (HVZ) reaction in the 1880s provided a general and reliable method for the α-halogenation of carboxylic acids. It is highly probable that this compound was first synthesized using a variation of this method, likely by the bromination of 4-bromobutanoic acid. The historical context suggests that the synthesis and characterization of such compounds were driven by the burgeoning field of organic synthesis and the desire to understand the influence of halogenation on the properties of organic molecules.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some of the listed properties are predicted values based on computational models.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Br₂O₂ | [4][5] |

| Molecular Weight | 245.90 g/mol | [4] |

| CAS Number | 63164-16-9 | [5] |

| Boiling Point | 294.1 °C (predicted) | |

| Density | 2.121 g/cm³ (predicted) | |

| pKa | 2.66 (predicted) | |

| Solubility | Soluble in chloroform (B151607) and methanol. | [6] |

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are prevalent in the chemical literature: the Hell-Volhard-Zelinsky (HVZ) reaction and the ring-opening of γ-butyrolactone followed by α-bromination.

Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

This classic method involves the α-bromination of a carboxylic acid. In the case of this compound, the starting material would be 4-bromobutanoic acid.

Reaction Scheme:

Detailed Experimental Protocol (Adapted from general HVZ procedures):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-bromobutanoic acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 equivalents).

-

Addition of Bromine: Slowly add bromine (1.1 equivalents) from the dropping funnel to the stirred reaction mixture. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented through a trap.

-

Reaction: After the addition is complete, heat the mixture to 80-100 °C and maintain it at this temperature for several hours until the evolution of HBr ceases.

-

Work-up: Cool the reaction mixture to room temperature. Cautiously add water to quench any remaining PBr₃. The product, this compound, can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or crystallization.

Synthesis from γ-Butyrolactone

This method involves the ring-opening of γ-butyrolactone to form a 4-halobutanoic acid derivative, which is then α-brominated.

Reaction Scheme:

Detailed Experimental Protocol:

-

Synthesis of 4-Bromobutanoic Acid: γ-Butyrolactone is refluxed with concentrated hydrobromic acid and sulfuric acid to yield 4-bromobutanoic acid.

-

α-Bromination: The resulting 4-bromobutanoic acid is then subjected to the Hell-Volhard-Zelinsky reaction as described in Protocol 4.1 to introduce the second bromine atom at the α-position.

Role in Lipoic Acid Synthesis

This compound serves as a key intermediate in some synthetic routes to lipoic acid and its derivatives. Lipoic acid is an important antioxidant and a cofactor for several mitochondrial enzyme complexes. The following diagram illustrates a generalized synthetic pathway where this compound is a precursor.[7]

References

- 1. This compound [myskinrecipes.com]

- 2. Alexander Borodin - Wikipedia [en.wikipedia.org]

- 3. A. Borodin, “Ueber Bromvaleriansure und Brombutter- sure”. Justus Liebigs Annalen der Chemie, Vol. 119, No. 1, 1861, pp. 121-123. - References - Scientific Research Publishing [scirp.org]

- 4. This compound | C4H6Br2O2 | CID 12940601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 63164-16-9 | Buy Now [molport.com]

- 6. 2,4-DIBROMOBUTYRIC ACID | 63164-16-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,4-Dibromobutanoic Acid in the Synthesis of Pharmaceutical Intermediates for Neurological Disorders

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dibromobutanoic acid is a halogenated carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its bifunctional nature, with reactive bromine atoms at the 2- and 4-positions, allows for the introduction of diverse functionalities, making it a versatile precursor for the construction of complex molecular architectures. A significant application of this compound lies in the synthesis of derivatives of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Specifically, it is a key starting material for the synthesis of 2,4-diaminobutyric acid (DABA), a known modulator of GABAergic neurotransmission with potential therapeutic applications in neurological disorders such as epilepsy.

Application in the Synthesis of 2,4-Diaminobutyric Acid (DABA)

This compound is a suitable precursor for the synthesis of 2,4-diaminobutyric acid (DABA). The synthetic strategy involves the nucleophilic substitution of the two bromine atoms with amino groups. This transformation is a critical step in producing DABA, which is a non-proteinogenic amino acid that has demonstrated anticonvulsant properties.

Mechanism of Action of 2,4-Diaminobutyric Acid (DABA)

The therapeutic potential of DABA in neurological disorders stems from its ability to modulate the GABAergic system. DABA primarily exerts its effects through two mechanisms:

-

Inhibition of GABA Transaminase (GABA-T): GABA-T is the enzyme responsible for the degradation of GABA. By inhibiting this enzyme, DABA increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[1]

-

Inhibition of GABA Reuptake: DABA can also inhibit the reuptake of GABA from the synaptic cleft into neurons and glial cells. This action also contributes to elevating GABA levels and prolonging its inhibitory effects.[1]

The overall effect of DABA is an increase in GABAergic tone, which helps to counteract the excessive neuronal excitation associated with conditions like epilepsy.

Data Presentation

The following table summarizes the quantitative data on the anticonvulsant activity of L-2,4-diaminobutyric acid (L-DABA).

| Test Agent | Convulsant | Parameter | Result | Reference |

| L-DABA (2 µmol, i.c.v.) | Picrotoxin | CD50 | Almost doubled | [2] |

| L-DABA (2 µmol, i.c.v.) | 3-Mercaptopropionate (3-MP) | CD50 | Almost doubled | [2] |

| L-DABA (5 mmol/kg, i.p.) | 3-Mercaptopropionate (3-MP) | Anticonvulsant effect | Observed | [2] |

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diaminobutanoic Acid from this compound

This protocol describes a representative method for the amination of this compound to yield 2,4-diaminobutanoic acid.

Materials:

-

This compound

-

Aqueous Ammonia (B1221849) (concentrated)

-

Hydrochloric Acid (concentrated and 1M)

-

Sodium Hydroxide (1M)

-

Activated Charcoal

-

Diatomaceous Earth

-

Distilled water

Procedure:

-

Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in ethanol.

-

Amination: Add a large excess of concentrated aqueous ammonia (e.g., 20-30 eq) to the solution.

-

Reaction Conditions: Heat the mixture at a temperature between 100-120 °C for 8-12 hours. The pressure will increase inside the vessel.

-

Work-up:

-

Cool the reaction vessel to room temperature.

-

Carefully vent the vessel to release the pressure.

-

Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess ammonia.

-

-

Purification:

-

Dissolve the crude residue in distilled water.

-

Adjust the pH to approximately 1 with concentrated hydrochloric acid.

-

Add activated charcoal, heat the solution gently, and then filter through a pad of diatomaceous earth.

-

Adjust the pH of the filtrate to the isoelectric point of DABA (around pH 7) using 1M sodium hydroxide.

-

The product, 2,4-diaminobutanoic acid, will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by filtration, wash with cold water, and then with ethanol.

-

Dry the product under vacuum to obtain 2,4-diaminobutanoic acid.

-

Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its identity and purity.

Mandatory Visualizations

Caption: Synthetic workflow for 2,4-diaminobutanoic acid.

Caption: Signaling pathway of DABA's action.

References

The Versatile Role of 2,4-Dibromobutanoic Acid in the Synthesis of Agrochemicals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromobutanoic acid is a versatile building block in organic synthesis, serving as a key precursor in the production of a variety of agrochemicals, particularly fungicides. Its bifunctional nature, possessing both a carboxylic acid and two bromine atoms at strategic positions, allows for a range of chemical transformations to construct complex heterocyclic scaffolds. This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives in the synthesis of agrochemical compounds, with a focus on the butenolide class of fungicides.

Core Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry lies in its conversion to butenolide and its derivatives. Butenolides are a class of unsaturated γ-lactones that form the core structure of numerous natural products and synthetic compounds with potent biological activities. In the context of agrochemicals, butenolide derivatives have demonstrated significant efficacy as fungicides.

The synthetic utility of this compound stems from its ability to undergo intramolecular cyclization to form a γ-lactone ring, followed by elimination or substitution reactions at the bromine-bearing carbons to introduce desired functionalities.

Synthesis of Key Intermediates and Agrochemicals

I. Synthesis of Δα,β-Butenolide (γ-Crotonolactone)

A fundamental application of this compound chemistry is the synthesis of the parent butenolide ring system, a crucial intermediate for more complex fungicidal molecules. While the direct cyclization of this compound can be challenging, a common and well-documented approach involves the use of its close derivative, α-bromo-γ-butyrolactone. The following protocol, adapted from established literature, outlines this key transformation.

Experimental Protocol: Synthesis of Δα,β-Butenolide

Materials:

-

α-Bromo-γ-butyrolactone (can be synthesized from γ-butyrolactone)

-

Dry diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of α-bromo-γ-butyrolactone (0.5 mole) in dry diethyl ether (200 ml) is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

The solution is heated to reflux with stirring.

-

A solution of triethylamine (0.6 mole) in dry diethyl ether (70 ml) is added slowly from the dropping funnel over a period of 5 hours.

-

The reaction mixture is stirred under reflux for an additional 24 hours.

-

After cooling, the precipitated triethylamine hydrobromide is removed by filtration.

-

The ethereal solution is washed with water, 5% hydrochloric acid, and then again with water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The ether is removed by distillation, and the crude Δα,β-butenolide is purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | α-Bromo-γ-butyrolactone | Organic Syntheses |

| Yield of Δα,β-Butenolide | 55% | Organic Syntheses |

| Purity | High (purified by vacuum distillation) | Organic Syntheses |

II. Synthesis of Substituted Butenolide Fungicides